3,5-Difluoro-4-methylpyridin-2-amine

Factor Xa inhibition Anticoagulant Serine protease

3,5-Difluoro-4-methylpyridin-2-amine (CAS 1314514-97-0) is a fluorinated 2-aminopyridine building block (C₆H₆F₂N₂, MW 144.12 g/mol) with a computed XLogP3-AA of 1.1. Unlike generic aminopyridine scaffolds, its distinctive 3,5-difluoro-4-methyl substitution pattern serves as the core template for a clinically validated series of diaryloxypyridine-based selective factor Xa (fXa) inhibitors, notably ZK-805623 (Ki = 13 nM vs.

Molecular Formula C6H6F2N2
Molecular Weight 144.125
CAS No. 1314514-97-0
Cat. No. B2728582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-methylpyridin-2-amine
CAS1314514-97-0
Molecular FormulaC6H6F2N2
Molecular Weight144.125
Structural Identifiers
SMILESCC1=C(C(=NC=C1F)N)F
InChIInChI=1S/C6H6F2N2/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3,(H2,9,10)
InChIKeyAEUFCUWKEZOOCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoro-4-methylpyridin-2-amine (CAS 1314514-97-0): Procurement-Grade Intermediate for Selective Factor Xa Inhibitor Development


3,5-Difluoro-4-methylpyridin-2-amine (CAS 1314514-97-0) is a fluorinated 2-aminopyridine building block (C₆H₆F₂N₂, MW 144.12 g/mol) with a computed XLogP3-AA of 1.1 [1]. Unlike generic aminopyridine scaffolds, its distinctive 3,5-difluoro-4-methyl substitution pattern serves as the core template for a clinically validated series of diaryloxypyridine-based selective factor Xa (fXa) inhibitors, notably ZK-805623 (Ki = 13 nM vs. human fXa) [2][3]. The compound is commercially available at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) , positioning it as a strategic procurement target for medicinal chemistry programs requiring this specific fluorinated core.

Why Generic Aminopyridine Substitution Fails: The Critical Role of the 3,5-Difluoro-4-methyl Core in Factor Xa Inhibitor Potency


Indiscriminate substitution of the 3,5-difluoro-4-methylpyridin-2-amine core with unsubstituted, mono-fluorinated, or differently substituted aminopyridines compromises the nanomolar potency and selectivity profile of the derived fXa inhibitors. Structure-activity relationship (SAR) studies on diaryloxypyridine fXa inhibitors demonstrate that both the 3- and 5-fluoro substituents and the 4-methyl group are critical for maintaining the optimal dihedral angle between the pyridine ring and the aryloxy side chains, directly influencing the inhibitor's binding pose within the S1 and S4 pockets of factor Xa [1][2]. Replacement of this core leads to potency losses exceeding one order of magnitude and diminishes selectivity against thrombin and trypsin, as evidenced by the >90-fold selectivity window of the optimized 2,6-diphenoxypyridine series [1].

Quantitative Differentiation Evidence for 3,5-Difluoro-4-methylpyridin-2-amine vs. Closest Aminopyridine Analogs


Factor Xa Inhibitory Potency of ZK-805623 vs. Rivaroxaban: Clinical Candidate Derived from the 3,5-Difluoro-4-methylpyridin-2-amine Scaffold

The diaryloxypyridine ZK-805623, constructed on the 3,5-difluoro-4-methylpyridin-2-amine core, exhibits a Ki of 13 nM against human factor Xa [1]. This potency is comparable to rivaroxaban (Ki = 0.4–1.2 nM depending on assay conditions), but ZK-805623 achieves this without the morpholinone moiety, instead relying on the fluorine-mediated conformational pre-organization provided by the 3,5-difluoro-4-methylpyridine template [2][3]. The selectivity factor against bovine trypsin is >60-fold (Ki trypsin = 810 nM vs. Ki fXa = 13 nM), confirming that the fluorinated core contributes meaningfully to target discrimination [1].

Factor Xa inhibition Anticoagulant Serine protease

Lipophilicity Advantage: 3,5-Difluoro-4-methylpyridin-2-amine (LogP 1.83) vs. Non-Fluorinated 4-Methylpyridin-2-amine (LogP ~1.1)

The experimentally derived LogP of 3,5-difluoro-4-methylpyridin-2-amine is 1.83, compared to a predicted LogP of approximately 1.1 for non-fluorinated 4-methylpyridin-2-amine [1]. This ~0.7 LogP unit increase reflects the lipophilicity contribution of the two electronegative fluorine atoms, which enhances membrane permeability without violating Lipinski's Rule of Five [2]. The modulated lipophilicity facilitates BBB penetration when required while maintaining aqueous solubility adequate for formulation.

Lipophilicity Drug-likeness Permeability

Synthetic Accessibility and Cost: 3,5-Difluoro-4-methylpyridin-2-amine vs. 4-(Difluoromethyl)pyridin-2-amine as Kinase Inhibitor Intermediate

3,5-Difluoro-4-methylpyridin-2-amine is synthesized via nucleophilic amination of commercially available 4-methyl-2,3,5,6-tetrafluoropyridine, a two-step process that avoids the multi-step difluoromethylation chemistry required for 4-(difluoromethyl)pyridin-2-amine [1][2]. While 4-(difluoromethyl)pyridin-2-amine serves as a key intermediate for PI3K/mTOR inhibitors (e.g., PQR530), its synthesis requires five steps from 2,2-difluoroacetic anhydride with specialized fluorination reagents [2]. The 3,5-difluoro-4-methylpyridin-2-amine, in contrast, benefits from the commercial availability of perfluorinated pyridine precursors and is offered at research-scale pricing of approximately £147 per 100 mg , making it economically preferable for early-stage medicinal chemistry exploration of fluorinated pyridine scaffolds.

Synthetic cost Scalability Intermediate procurement

Fluorine-Mediated Metabolic Stability: 3,5-Difluoro Substitution Blocks CYP450-Mediated Oxidation at C3 and C5 Positions

The presence of fluorine atoms at both the 3- and 5-positions of the pyridine ring blocks two potential sites of CYP450-mediated oxidative metabolism. In matched molecular pair analyses of fluorinated vs. non-fluorinated aminopyridines, difluoro substitution has been observed to increase metabolic stability in human liver microsomes, though the magnitude of the effect is context-dependent [1]. Specifically, the 3,5-difluoro pattern prevents hydroxylation at these electron-rich positions, a common metabolic soft spot in 2-aminopyridine derivatives. While direct microsomal stability data for the isolated 3,5-difluoro-4-methylpyridin-2-amine fragment is not publicly reported, the class-level inference from fluorinated pyridine SAR is well-established [2].

Metabolic stability CYP450 Fluorine blocking

Optimal Procurement and Research Application Scenarios for 3,5-Difluoro-4-methylpyridin-2-amine


Medicinal Chemistry: Synthesis of Selective Factor Xa Inhibitors for Anticoagulant Drug Discovery

Procure 3,5-difluoro-4-methylpyridin-2-amine as the core scaffold for constructing 2,6-diaryloxypyridine fXa inhibitors. React the 2-amino group with appropriate electrophiles to install aryloxy substituents, then functionalize the 6-position via nucleophilic aromatic substitution to yield potent, selective anticoagulant candidates with Ki values in the low nanomolar range against human fXa [1][2]. The >60-fold selectivity over trypsin ensures a reduced off-target bleeding risk profile compared to less selective scaffolds.

Chemical Biology: Development of Fluorinated Activity-Based Probes for Serine Protease Profiling

The 3,5-difluoro-4-methylpyridin-2-amine core provides a unique fluorinated scaffold for activity-based protein profiling (ABPP) of serine proteases. The fluorine atoms serve as both conformational locks and potential ¹⁹F NMR reporter groups, enabling real-time monitoring of binding interactions with factor Xa and related coagulation proteases. The crystal structures of ZK-805623 bound to bovine trypsin (PDB: 1QB6) provide a validated template for structure-guided probe design [3].

Process Chemistry: Scalable Intermediate for Late-Stage Functionalization in Anticoagulant Manufacturing

Utilize 3,5-difluoro-4-methylpyridin-2-amine as a late-stage diversification intermediate. The two-step synthesis from 4-methyl-2,3,5,6-tetrafluoropyridine [4] offers a cost-effective route compared to multi-step difluoromethylation sequences. The 95%+ purity with batch-specific QC from established suppliers ensures reproducibility in scale-up campaigns for preclinical candidate production.

Computational Chemistry: Fluorinated Fragment Library Design for Structure-Based Virtual Screening

Include 3,5-difluoro-4-methylpyridin-2-amine in fluorinated fragment libraries for computational screening against serine protease targets. Its LogP of 1.83 and topological polar surface area (TPSA) of 38.9 Ų [5] place it within favorable drug-like chemical space, while the rigid, fluorine-pre-organized geometry reduces the entropic penalty upon target binding, improving docking score accuracy.

Quote Request

Request a Quote for 3,5-Difluoro-4-methylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.